molecular formula C8H3Cl3F4O B1402237 1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene CAS No. 1417567-80-6

1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene

Cat. No.: B1402237
CAS No.: 1417567-80-6
M. Wt: 297.5 g/mol
InChI Key: TXSZERQPHBQUGY-UHFFFAOYSA-N
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Description

1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, chlorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene typically involves the reaction of 4-fluorobenzotrichloride with trifluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

  • 1-Fluoro-4-(trichloromethyl)benzene
  • 1-Fluoro-4-(trifluoromethoxy)benzene
  • 1-Fluoro-4-(trifluoromethylthio)benzene

These compounds share similar structural features but differ in their chemical properties and reactivity The presence of different substituents (eg, trichloromethyl vs

Properties

IUPAC Name

1-fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-4-1-2-6(12)5(3-4)7(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSZERQPHBQUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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